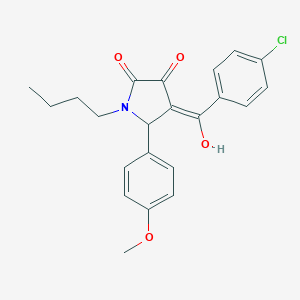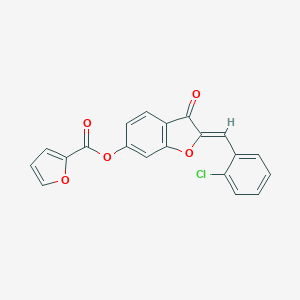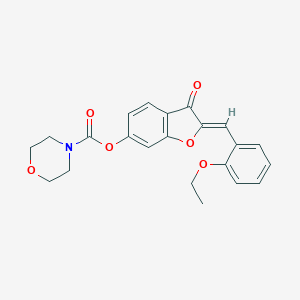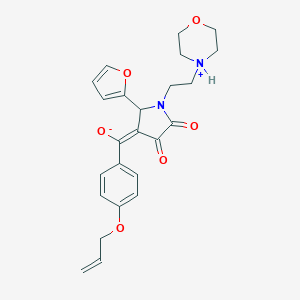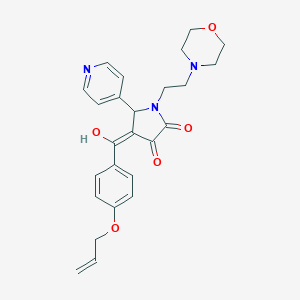![molecular formula C21H21ClN2O3 B357174 3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide CAS No. 839680-62-5](/img/structure/B357174.png)
3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide is an organic compound that features a quinoline moiety, a benzamide group, and various functional groups such as chloro, hydroxy, and methoxy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized through a series of reactions including chlorination, hydroxylation, and methylation. The final step often involves the formation of the benzamide linkage through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of dechlorinated quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The compound may also inhibit specific enzymes or receptors, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-N-hydroxy-2,2-dimethylpropanamide: Shares the chloro and hydroxy functional groups but lacks the quinoline and benzamide moieties.
(3-chloro-2-hydroxypropyl)trimethylammonium chloride: Contains a chloro and hydroxy group but has a different overall structure and lacks the quinoline and benzamide groups.
Uniqueness
3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide is unique due to its combination of functional groups and the presence of both quinoline and benzamide moieties
Eigenschaften
CAS-Nummer |
839680-62-5 |
|---|---|
Molekularformel |
C21H21ClN2O3 |
Molekulargewicht |
384.9g/mol |
IUPAC-Name |
3-chloro-N-(2-methoxyethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-6-7-19-16(10-14)11-17(20(25)23-19)13-24(8-9-27-2)21(26)15-4-3-5-18(22)12-15/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
LALDWQSRDCBWEI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CCOC)C(=O)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CCOC)C(=O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


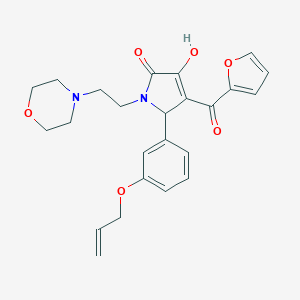
![7-ethyl-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357095.png)
![6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357096.png)
![(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B357097.png)
![(4E)-5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B357098.png)
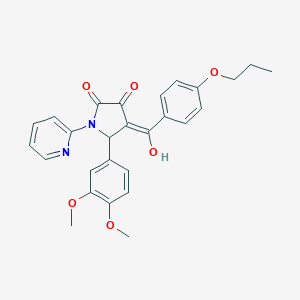
![(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B357101.png)
